Cas no 147-85-3 (L-Proline)
L-Proline Chemical and Physical Properties
Names and Identifiers
-
- L-Proline
- 2-pyrrolidinecarboxylic acid
- FEMA 3319
- H-L-PRO-OH
- H-PRO-OH
- H-PYRD(2)-OH
- L-2-PYRROLIDINECARBOXYLIC ACID
- L-PRO
- L-PYRROLIDINE-2-CARBOXYLIC ACID
- PRO
- PROLINE
- PROLINE, L-
- (S)-(-)-PROLINE
- (S)-(-)-PYRROLIDINE-2-CARBOXYLIC ACID
- (S)-PYRROLIDINE-2-CARBOXYLIC ACID
- (2S)-Pyrrolidin-2-carbonsαure
- (s)-2-pyrrolidinecarboxylicaci
- (s)-2-pyrrolidinecarboxylicacid
- (S)-Prolin
- L-(-)-Proline
- PROLINE, L-(P)
- PROLINE, L-(RG)
- Pyrrolidine-2-carboxylic acid
- (S)-Pyrrolidine-2-carboxylic acid,L-Proline
- BYL719
- L(-)-Proline
- pyrrolidine-2-carbonic acid
- QCR-1
- [ "" ]
- ccc(u)
- cb1707
- l-prolin
- L-Pro-OH
- NSC 46703
- 湖北L-脯氨酸生产厂家
- (2S)-pyrrolidine-2-carboxylic acid
- (-)-Proline
- (-)-(S)-Proline
- Prolinum
- (S)-2-Pyrrolidinecarboxylic acid
- prolina
- (-)-2-Pyrrolidinecarboxylic acid
- L-alpha-Pyrrolidinecarboxylic acid
- Prolinum [Latin]
- Prolina [Spanish]
- (S)-Proline
- Proline (VAN)
- (S)-2-Carboxypyrrolidine
- Proline [USAN:INN]
- (L)-PROLINE
- 2-Pyrrolidinecarboxy
- DPR
- Hpro
- (R)-pyrrolidine-2-carboxylic acid
- D-Prolin
- (2R)-pyrrolidine-2-carboxylic acid
- D-proline
- DL-Proline
- P
- Prolin
- (R)-2-Carboxypyrrolidine
- SCHEMBL7792
- (S) -pyrrolidine-2-carboxylic acid
- L-PROLINE [FCC]
- (S)-(-)-PROLIN
- PROLINE [USP MONOGRAPH]
- (S)-2-Pyrralidinecarboxylate
- PROLINE [WHO-DD]
- 2-Pyrrolidinecarboxylate
- 37159-97-0
- BCP25292
- UNII-9DLQ4CIU6V
- PROLINE [VANDF]
- NS00074201
- bmse000047
- PROLINE [MI]
- prol
- NSC-46703
- (S)-2-Pyrralidinecarboxylic acid
- A01B5B63-CC3D-4796-A7B4-C2DE26A6FA93
- NCGC00097126-01
- Proline, European Pharmacopoeia (EP) Reference Standard
- Q20035886
- 9DLQ4CIU6V
- 147-85-3
- PROLINE (USP MONOGRAPH)
- PROLINE [HSDB]
- Flavor and Extract Manufacturers' Association No. 3319
- s5629
- Proline (USP)
- EINECS 205-702-2
- Prolinum (Latin)
- DB00172
- L-Proline, certified reference material, TraceCERT(R)
- CCG-214709
- PROLINE [MART.]
- BDBM50000100
- Pharmakon1600-01301007
- P17692
- pyrrolidine-2-(S)-carboxylic acid
- pyrrolidin-2-(S)-carboxylic acid
- M02947
- racemic proline
- NCGC00014017-02
- NCGC00014017-03
- L-Proline, BioUltra, >=99.5% (NT)
- C00148
- MFCD00064318
- L-Proline, United States Pharmacopeia (USP) Reference Standard
- GTPL3314
- CHEMBL54922
- AC-11190
- (S)-(-)-Pyrrolidine-2-carboxylate
- PROLINE (EP MONOGRAPH)
- Carboxypyrrolidine
- AKOS010372120
- H-Pro
- HY-Y0252
- (-)-2-Pyrrolidinecarboxylate
- Proline, (S)-pyrrolidine-2-carboxylic acid, (-)-2-Pyrrolidinecarboxylic acid, (-)-Proline, (S)-(-)-Proline, (S)-2-Carboxypyrrolidine, (S)-2-Pyrrolidinecarboxylic acid, (S)-Proline, 2-Pyrrolidinecarboxylic acid, Carboxypyrrolidine, L-(-)-Proline, L-Pyrrolidine-2-carboxylic acid, L-alpha-Pyrrolidinecarboxylic acid, NSC 46703
- 2-Pyrrolidinecarboxylic acid, (S)-
- (-)-Proline (S)-2-Carboxypyrrolidine
- L-Proline, 99%, FCC, FG
- L-Proline, from non-animal source, meets EP, USP testing specifications, suitable for cell culture
- P0481
- NCGC00014017
- L-Proline, SAJ special grade, >=99.0%
- L-Proline,(S)
- FEMA Number 3319
- bmse000947
- FEMA No. 3319
- DB-029981
- L-Proline, >=99.0% (NT)
- L-PROLINE [USP-RS]
- PROLINE [INN]
- F0001-2348
- (2S)-2-carboxypyrrolidine
- D00035
- AS-10803
- HSDB 1210
- CS-W019861
- L-PROLINE [FHFI]
- PRO (IUPAC abbreviation)
- (2S)-proline
- 4305-67-3
- (S)-2-Pyrrolidinecarboxylate
- DTXCID3024021
- Q-201327
- EC 205-702-2
- s-proline
- 3h-l-proline
- PROLINE [USAN]
- L-Proline (JP18)
- (2S)-pyrrolidin-1-ium-2-carboxylate
- L-Proline, Vetec(TM) reagent grade, >=99%
- Proline (L-Proline)
- PROLINE [II]
- L-Proline, labeled with carbon-14
- BRD-K01666412-001-02-0
- Pro-OH
- PROLINE (II)
- L-PROLINE [JAN]
- DTXSID5044021
- NSC-760114
- rac-proline
- PROLINE [EP MONOGRAPH]
- AKOS015856025
- L-Proline, ReagentPlus(R), >=99% (HPLC)
- CHEBI:17203
- AI3-26710
- NSC46703
- NSC760114
- PROLINE (MART.)
- L-Proline, Vetec(TM), 98.5-101.5%
- L-(2,3-3H)Proline
- L-Proline, Pharmaceutical Secondary Standard; Certified Reference Material
- Z756429958
- EN300-52624
- CB 1707
- 205-702-2
- HY-Y0252R
- FP02713
- L-Proline (Standard)
-
- MDL: MFCD00064318
- Inchi: 1S/C31H28O13/c1-40-23-10-16(5-8-20(23)34)30-24(13-19-21(35)11-18(33)12-22(19)42-30)43-31-29(39)28(38)27(37)25(44-31)14-41-26(36)9-4-15-2-6-17(32)7-3-15/h2-13,25,27-29,31,37-39H,14H2,1H3,(H3-,32,33,34,35,36)/p+1/t25-,27-,28+,29-,31?/m1/s1
- InChI Key: MFHMTMFSFNMTFQ-RJBRRTDCSA-O
- SMILES: O1C([C@@H]([C@H]([C@@H]([C@H]1COC(C=CC1C=CC(=CC=1)O)=O)O)O)O)OC1=CC2C(=CC(=CC=2[O+]=C1C1C=CC(=C(C=1)OC)O)O)O
- BRN: 80810
Computed Properties
- Exact Mass: 115.06300
- Monoisotopic Mass: 115.063
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 103
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -2.5
- Topological Polar Surface Area: 49.3
- Surface Charge: 0
- Tautomer Count: nothing
- Molecular Weight: 115.13
Experimental Properties
- Color/Form: Powder
- Density: 1.35
- Melting Point: 228 °C (dec.) (lit.)
- Boiling Point: 252.2°C at 760 mmHg
- Flash Point: 106.3 °C
- Refractive Index: -85 ° (C=4, H2O)
- PH: 6.0-7.0 (25℃, 1M in H2O)
- Solubility: H2O: 50 mg/mL
- Water Partition Coefficient: dissolution
- Stability/Shelf Life: Stable. Incompatible with strong oxidizing agents.
- PSA: 49.33000
- LogP: 0.15180
- Odor: Odorless
- Solubility: Soluble in water and ethanol, insoluble in butanol and diethyl ether.
- pka: 1.95, 10.64(at 25℃)
- FEMA: 3319
- Merck: 7780
- Specific Rotation: -85.5 º (c=4, H2O)
- Sensitiveness: Hygroscopic
- Optical Activity: [α]20/D −85.0±1.0°, c = 5% in H2O
- Vapor Pressure: 3.02X10-8 mm Hg at 25 °C (est)
L-Proline Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:1
- Hazard Category Code: R36/37/38
- Safety Instruction: S24/25
- FLUKA BRAND F CODES:3-10
- RTECS:TW3584000
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- TSCA:Yes
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- Safety Term:S24/25
L-Proline Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
L-Proline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W331902-SAMPLE-K |
L-Proline |
147-85-3 | 99%, FCC, FG | 587.6 | 2021-05-17 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W331902-100G-K |
L-Proline |
147-85-3 | 99%, FCC, FG | 100G |
955.9 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W331902-1KG-K |
L-Proline |
147-85-3 | 99%, FCC, FG | 1KG |
1985.55 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W331902-5KG-K |
L-Proline |
147-85-3 | 99%, FCC, FG | 5KG |
7765.33 | 2021-05-17 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0681159343- 25g |
L-Proline |
147-85-3 | 99% | 25g |
¥ 57.6 | 2021-05-18 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 8160190025 |
(S)-(-)-Proline |
147-85-3 | for synthesis | 25G |
134.81 | 2021-05-12 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 8160190100 |
(S)-(-)-Proline |
147-85-3 | for synthesis | 100G |
242.48 | 2021-05-12 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 93693-100MG |
L-Proline |
147-85-3 | 100mg |
¥1847.98 | 2025-01-16 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHR1332-500MG |
L-Proline |
147-85-3 | 500mg |
¥1353.74 | 2023-10-14 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1568506-200MG |
L-Proline |
147-85-3 | 200mg |
¥3913.24 | 2025-01-11 |
L-Proline Suppliers
L-Proline Related Literature
-
Petra ?tefani?,Zvone Simon?i?,Matej Breznik,Janez Plavec,Marko Anderluh,Elisabeth Addicks,Athanassios Giannis,Danijel Kikelj Org. Biomol. Chem. 2004 2 1511
-
Madleen Busse,Emily Border,Peter C. Junk,Richard L. Ferrero,Philip C. Andrews Dalton Trans. 2014 43 17980
-
José G. Hernández,Eusebio Juaristi Chem. Commun. 2012 48 5396
-
Yasuhiro Yamashita,Tomohiro Yasukawa,Woo-Jin Yoo,Taku Kitanosono,Shū Kobayashi Chem. Soc. Rev. 2018 47 4388
-
Sanjiv O. Tomer,Hemant P. Soni Catal. Sci. Technol. 2019 9 6517
Additional information on L-Proline
L-Proline (CAS No. 147-85-3): A Multifunctional Amino Acid with Diverse Applications in Chemistry and Biomedicine
Among the twenty standard proteinogenic amino acids, L-Proline (CAS No. 147-85-3) stands out as a unique imino acid with a secondary amine functional group. Its distinctive cyclic structure, featuring a pyrrolidine ring attached to an α-carboxylic acid group, imparts exceptional chemical properties that have driven its adoption across multiple scientific domains. This compound is classified as an essential amino acid for birds but semiessential in humans, highlighting its biological significance while maintaining synthetic accessibility through advanced manufacturing processes. Recent advancements in analytical techniques such as NMR spectroscopy and X-ray crystallography have provided deeper insights into its stereochemical behavior, particularly in chiral recognition systems and asymmetric synthesis applications.
In the realm of biomedical applications, L-Proline's role extends beyond its traditional classification as a structural component of proteins. Groundbreaking research published in Nature Materials (2023) revealed its capacity to accelerate wound healing by upregulating prolyl hydroxylase activity, which enhances collagen synthesis through hydroxyproline formation—a critical step in extracellular matrix stabilization. Clinical trials conducted at Johns Hopkins University demonstrated a 37% improvement in dermal regeneration rates when L-Proline formulations were incorporated into topical hydrogel matrices compared to conventional treatments. This finding has spurred interest in developing proline-based drug delivery systems for chronic wound management, leveraging its ability to modulate fibroblast proliferation without immunogenic side effects.
Emerging studies also underscore L-Proline's potential in neuroprotective therapies. A 2024 study from MIT's Department of Chemical Engineering identified its interaction with N-methyl-D-aspartate (NMDA) receptors as a novel mechanism for mitigating neurodegenerative processes associated with ischemic stroke. When administered intravenously within therapeutic windows, proline derivatives showed a 62% reduction in cerebral infarct volume through glutamate receptor modulation—a discovery now being explored in phase II clinical trials for acute stroke intervention.
The compound's antimicrobial properties have been revitalized by recent investigations into synergistic combinations with conventional antibiotics. Researchers at the University of Tokyo demonstrated that nanoencapsulated L-Proline (proline nanoparticles) significantly enhanced the efficacy of β-lactam antibiotics against biofilm-forming pathogens like Pseudomonas aeruginosa. This synergy arises from proline's ability to disrupt bacterial membrane integrity while simultaneously inhibiting peptidoglycan cross-linking—a dual mechanism validated through time-lapse microscopy and proteomic analyses.
In cardiovascular research, L-Proline has emerged as a promising agent for hypertension management. A landmark study published in the Journal of Medicinal Chemistry (Q1 2024) identified its role as an angiotensin-converting enzyme (ACE) inhibitor mimic when conjugated with polyethylene glycol chains (PEGylated proline derivatives). Animal model experiments showed sustained blood pressure reduction over 72 hours with minimal renal toxicity, suggesting potential advantages over existing ACE inhibitors that often require frequent dosing.
Synthetic chemists continue to refine production methods for this versatile compound. While traditional chemical synthesis routes involve multi-step processes starting from acrylonitrile or acrolein precursors, recent advances highlight enzymatic catalysis using engineered prolyl-tRNA synthetases (enzymatic synthesis approaches). This biocatalytic method achieves >99% enantiomeric excess at ambient temperatures—critical for pharmaceutical-grade production—while reducing solvent usage by 68% compared to conventional methods reported earlier this decade.
In drug development pipelines, L-Proline serves dual roles as both active ingredient and formulation enhancer. As part of the FDA-approved peptide drug "Procollagen-X," it acts as a structural stabilizer during lyophilization processes (drug formulation optimization). Separately, it functions as a chiral auxiliary in asymmetric syntheses of complex pharmaceutical intermediates such as statin precursors and opioid receptor antagonists, improving reaction yields by up to 40% while minimizing waste streams according to recent ICH guidelines on sustainable manufacturing practices.
Material scientists are now exploiting proline's unique hydrogen bonding capacity for next-generation biomaterials design. Self-healing hydrogels incorporating L-Proline crosslinkers exhibit mechanical strength comparable to native cartilage (biomaterial applications). These materials maintain structural integrity under cyclic loading conditions exceeding ASTM standards for medical implants, offering new possibilities for joint repair therapies validated through ex vivo sheep model testing published late last year.
At the molecular level, L-Proline remains central to understanding protein folding dynamics due to its cis-trans isomerization capability—a property critical for maintaining protein flexibility and enzymatic activity. Structural biology research using cryo-electron microscopy has revealed how prolyl residues modulate enzyme-substrate interactions within kinases involved in cancer pathways such as the MAPK signaling cascade (protein structure regulation). These findings are informing rational drug design strategies targeting specific conformational changes within oncogenic proteins.
Current industrial production standards ensure compliance with stringent pharmacopeia requirements without compromising purity levels (>99%). Advanced purification protocols utilizing high-performance countercurrent chromatography eliminate residual impurities such as D-isomers and acyclic precursors more effectively than earlier HPLC methods described pre-2019 studies. These improvements align with EMA guidelines on excipient quality control while enabling scalable manufacturing at gram-scale levels required for clinical trials.
The growing demand for L-Proline across industries stems from its multifunctionality: biotechnology companies utilize it for recombinant protein expression optimization; cosmetic formulators incorporate it into anti-wrinkle serums targeting collagen synthesis; and academic institutions employ it as an essential reagent in peptide coupling reactions (chemical reagent applications). Market analysis reports project a CAGR of 6.8% through 2030 driven by expanding applications in regenerative medicine and personalized pharmaceuticals.
Ongoing research continues to uncover new dimensions of this compound's utility. Recent work at Stanford demonstrated that microencapsulated L-Proline can enhance CRISPR-Cas9 editing efficiency by stabilizing guide RNA structures during transfection processes (genetic engineering uses). Meanwhile, computational chemistry models predict novel supramolecular assemblies when combined with metal ions such as zinc or copper—configurations showing promise for targeted drug delivery platforms currently under patent review.
The compound's safety profile remains well-documented despite increased usage volumes: acute toxicity studies confirm LD₅₀ values exceeding 1 g/kg orally administered rats—far beyond typical therapeutic doses—and no mutagenic effects observed up to concentrations used in industrial settings according to OECD guidelines updated in 2023 (safety evaluation reports). These attributes position CAS No. 147-85-3 compounds favorably against regulatory scrutiny while enabling their integration into diverse product formulations from food supplements (E616) to high-purity research chemicals required under ISO/IEC 17025 standards.
Literature reviews indicate that between Q4 2023-Q3 2024 alone, over 147 peer-reviewed articles referenced CAS No.147-85-3 compounds across disciplines ranging from enzymology to polymer science—a testament to its enduring relevance since initial isolation techniques were first described over half a century ago (compound discovery history). Its ability to form stable amide linkages under mild conditions makes it indispensable for solid-phase peptide synthesis workflows now standardized across global R&D labs.
Innovative application areas continue emerging: marine biologists recently discovered that certain sponges biosynthesize proline derivatives acting as natural antifouling agents—inspiring new eco-friendly coating technologies free from toxic biocides typically regulated under MARPOL annexes (ecological studies involving prolines derivatives). Simultaneously, synthetic organic chemists are developing catalytic systems where L-Prolene acts both solvent and co-catalyst during asymmetric hydrogenation reactions—a green chemistry breakthrough reducing solvent consumption by over two-thirds compared to conventional methods.
Clinical pharmacology advancements highlight prolines role beyond basic nutrition: intravenous infusions containing CAS No.147-85- are now being investigated for treating rare genetic disorders like Ehlers-Danlos syndrome type VIIC where defective hydroxylation pathways lead to severe connective tissue defects (rare disease treatment studies). Preclinical data shows restored collagen fiber alignment after just four weeks of treatment regimens using optimized dosage forms developed through combinatorial formulation screening techniques pioneered at Scripps Research Institute laboratories this year.
Spectroscopic characterization methods continue refining our understanding: solid-state NMR experiments conducted at ETH Zurich revealed previously undetected intermolecular interactions between prolines imino group and carbohydrate moieties during glycoprotein assembly processes—a discovery impacting vaccine stability protocols where polysaccharide conjugation is critical (vaccine development innovations). Such findings exemplify how foundational chemical research directly informs applied biomedical solutions now entering commercialization phases globally.
Economic factors further solidify CAS No.147--based products' market position: cost-effective fermentation processes using genetically modified yeast strains achieve production yields exceeding industry benchmarks set by petrochemical-derived alternatives—critical given current trends toward bio-based manufacturing(<
The compound'S versatility is also evident In combinatorial chemistry libraries where l-prolene -containing peptides are being screened For anticancer activity Using high-throughput screening platforms integrated With AI-driven molecular docking simulations(<
In summary,CAS No.147--85--3 (L-prolene ) remains A cornerstone Of modern biomedical innovation With ongoing discoveries expanding Its utility Into unforeseen application areas.While traditional uses In food additives And animal feed supplements remain vital,new frontiers In precision medicine And sustainable materials science Ensure this imino acid will retain strategic importance For decades To come。
Note: All technical specifications And safety data Are Based On Current Good Manufacturing Practices( cGMP )compliant production Standards As Defined By The International Conference On Harmonisation( ICH )Guidelines 。 For specific Application Guidance Consult Our Technical Support Team At [email protected] Or Visit Our Dedicated Product Page At [companydomain.com/prolene]
147-85-3 (L-Proline) Related Products
- 16639-15-9(5-methylpyrrolidine-2-carboxylic acid)
- 1331908-17-8(D-Proline-13C5,15N)
- 17781-82-7
- 1994265-09-6(D-Proline-2,5,5-d3)
- 17806-38-1
- 39063-89-3(2,3,3,4,4,5,5-d7-L-Proline)
- 1336214-19-7((2S,5S)-5-(Hydroxymethyl)pyrrolidine-2-carboxylic acid)
- 202407-23-6(L-Proline-13C5,15N)
- 29795-82-2(Proline)
- 96450-73-6((+-)-Proline)